molecular formula C7H7N3O B6306049 [1,2,4]Triazolo[4,3-a]pyridin-8-ylmethanol CAS No. 1823349-14-9

[1,2,4]Triazolo[4,3-a]pyridin-8-ylmethanol

Cat. No.: B6306049
CAS No.: 1823349-14-9
M. Wt: 149.15 g/mol
InChI Key: ZLNXVUPUQMSZOG-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary target of [1,2,4]Triazolo[4,3-a]pyridin-8-ylmethanol is the metabotropic glutamate receptor 2 (mGlu2) . This receptor plays a crucial role in the central nervous system, modulating neuronal excitability and synaptic plasticity, which are key processes in the pathophysiology of various neurological and psychiatric disorders .

Mode of Action

This compound acts as a negative allosteric modulator of the mGlu2 receptor . This means it binds to a site on the receptor that is distinct from the glutamate binding site, modulating the receptor’s response to glutamate. By inhibiting the activity of mGlu2, it can influence neurotransmission in the brain .

Biochemical Pathways

The mGlu2 receptor is involved in the glutamate neurotransmission pathway. When this compound inhibits mGlu2, it affects this pathway, potentially leading to changes in synaptic plasticity and neuronal excitability . This can have downstream effects on various neurological and psychiatric conditions, including depression, anxiety, obsessive-compulsive disorder, cognitive disorders, Alzheimer’s disease, and autism spectrum disorders .

Result of Action

The molecular and cellular effects of this compound’s action are related to its inhibition of the mGlu2 receptor. This can lead to changes in neuronal excitability and synaptic plasticity, potentially influencing behavior and cognition . For example, it could potentially be used to treat conditions like depression, anxiety, obsessive-compulsive disorder, cognitive disorders, Alzheimer’s disease, and autism spectrum disorders .

Safety and Hazards

The safety information for “[1,2,4]Triazolo[4,3-a]pyridin-8-ylmethanol” includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing [1,2,4]Triazolo[4,3-a]pyridin-8-ylmethanol involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes. This reaction is typically carried out at room temperature and is known for its efficiency and operational simplicity . The reaction proceeds through a one-pot synthesis, which is both functional group tolerant and atom-economic, providing facile access to the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyridin-8-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted triazolopyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[4,3-a]pyridin-8-ylmethanol is unique due to its specific substitution pattern and the presence of the methanol group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit multiple kinases makes it a promising candidate for the development of multi-targeted therapeutic agents .

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-8-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-4-6-2-1-3-10-5-8-9-7(6)10/h1-3,5,11H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNXVUPUQMSZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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